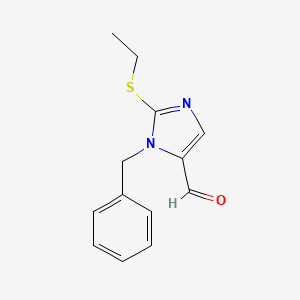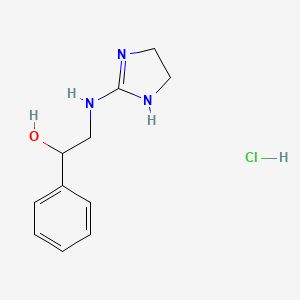
alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach uses N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process. Techniques such as recrystallization and solvent extraction are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzyl alcohol moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like nickel or palladium. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .
Aplicaciones Científicas De Investigación
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxymetazoline: A vasoconstrictor used to relieve nasal congestion.
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent used to treat bacterial infections.
Uniqueness
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol monohydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the benzyl alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
83732-52-9 |
|---|---|
Fórmula molecular |
C11H16ClN3O |
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c15-10(9-4-2-1-3-5-9)8-14-11-12-6-7-13-11;/h1-5,10,15H,6-8H2,(H2,12,13,14);1H |
Clave InChI |
ZMBGCLMWVTXAGI-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NCC(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


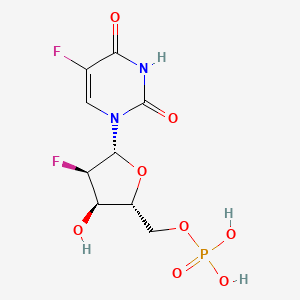

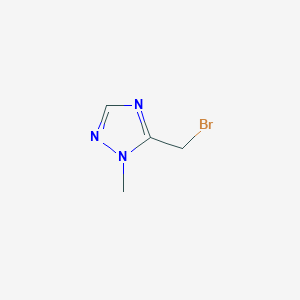
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
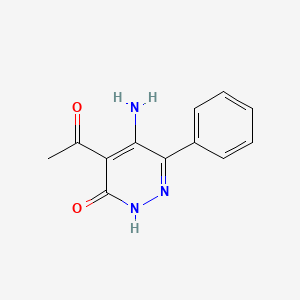


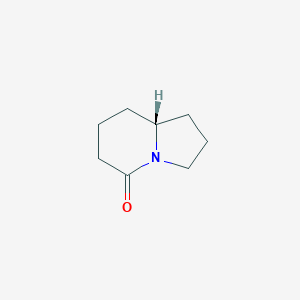

![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)



